6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Significance of the Tetrahydroisoquinoline Scaffold in Drug Discovery and Development
The tetrahydroisoquinoline moiety is widely regarded as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for interacting with a wide range of biological targets, leading to diverse pharmacological effects. THIQ-based compounds, both natural and synthetic, have demonstrated a broad spectrum of biological activities. rsc.orgmdpi.com
The significance of the THIQ scaffold is underscored by the extensive research into its derivatives for various therapeutic applications. The synthetic accessibility of the core and the ease with which it can be functionalized allow medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties. rsc.org This has led to the identification of THIQ derivatives as promising agents in oncology, neuroscience, and infectious diseases, among other areas. mdpi.comnih.gov
Table 1: Reported Biological Activities of Tetrahydroisoquinoline (THIQ) Derivatives
| Therapeutic Area | Specific Activity |
|---|---|
| Oncology | Anticancer, Anti-Angiogenesis |
| Infectious Diseases | Antibacterial, Anti-HIV |
| Neuroscience | Neuroprotective, Dopaminergic Neurotoxin Activity |
| Other | Anti-inflammatory, Antioxidant |
This table summarizes the diverse biological activities associated with the THIQ scaffold as reported in various medicinal chemistry studies.
Historical Context of Tetrahydroisoquinoline Derivatives in Pharmaceutical Science
The history of tetrahydroisoquinolines in pharmaceutical science is rooted in the study of natural products. The THIQ nucleus is a core component of many isoquinoline (B145761) alkaloids, a large and diverse group of compounds found widely in nature. rsc.org For over four decades, research into THIQ-based antitumor antibiotics isolated from natural sources has been a significant area of investigation, beginning with the isolation of compounds like Naphthyridinomycin. rsc.org
Early research also identified simple, non-functionalized THIQs as endogenous substances present in the mammalian brain. researchgate.net Studies on derivatives such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ) revealed a broad spectrum of action within the brain, including potential neuroprotective effects. researchgate.net Concurrently, research into N-methylated THIQs, particularly those derived from dopamine (B1211576), explored their potential role as dopaminergic neurotoxins, drawing structural parallels to known neurotoxic agents and implicating them in research related to Parkinson's disease. nih.gov This dual history—as both therapeutic agents from nature and complex endogenous modulators of brain chemistry—has cemented the THIQ scaffold as a subject of enduring interest in pharmaceutical science.
Overview of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline as a Research Target
While the broader class of tetrahydroisoquinolines is extensively documented, specific published research focusing solely on the pharmacological profile of this compound is not abundant in publicly available literature. However, the compound's structure suggests its significance as a research target by combining three key features of interest in medicinal chemistry: the THIQ core, a fluorine substituent, and an N-methyl group.
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry. Fluorination can significantly alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved bioavailability. thieme.de While synthetic routes to many THIQ derivatives are well-established, methods for producing fluorinated versions are noted as being less common, making them a specific area of synthetic development. thieme.de The direct precursor, 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, is commercially available and has been identified as a versatile intermediate for developing novel therapeutic agents, particularly for disorders of the central nervous system (CNS). chemimpex.com
The methyl group at the nitrogen-2 position (N-methylation) is also a critical modification. N-methylation of the THIQ scaffold has been shown to be a key factor in certain biological activities, including the potential for compounds to act as dopaminergic neurotoxins. nih.gov The synthesis of related isomers, such as 8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, has been documented in the scientific literature, demonstrating the chemical feasibility and interest in creating specific fluorinated, N-methylated THIQ analogs. nih.gov
Therefore, this compound represents a convergence of these strategic molecular features. Its structure makes it a logical and compelling target for synthesis and investigation in drug discovery programs, particularly those focused on CNS agents or oncology, where the parent THIQ scaffold has shown significant promise.
Strategies for the Construction of the Tetrahydroisoquinoline Core Scaffold
The synthesis of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a cornerstone of heterocyclic chemistry, owing to its prevalence in a vast array of natural products and pharmacologically active molecules. rsc.org Various synthetic strategies have been developed to construct this scaffold, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol. The introduction of a fluorine substituent, as in the target molecule, requires careful consideration of reaction conditions, as fluorine's electron-withdrawing nature can influence the reactivity of the aromatic ring. While synthetic routes to fluorinated THIQ derivatives are not as abundant as their non-fluorinated counterparts, several powerful methods are applicable. thieme.dethieme.decore.ac.uk
Pictet-Spengler Condensation and its Variants
The Pictet-Spengler reaction, first reported in 1911, is a fundamental and widely used method for synthesizing the THIQ framework. wikipedia.orgorganicreactions.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure. wikipedia.orgname-reaction.com The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization. wikipedia.org
The mechanism proceeds via the formation of an iminium ion from the β-arylethylamine and the carbonyl compound under acidic conditions. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium ion to form a spirocyclic intermediate. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product. name-reaction.com
For the synthesis of 6-fluoro-substituted tetrahydroisoquinolines, the starting material would typically be 2-(3-fluorophenyl)ethan-1-amine. The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Consequently, harsher reaction conditions, such as higher temperatures and the use of strong acids like hydrochloric acid or trifluoroacetic acid, are generally required to achieve good yields compared to syntheses with electron-rich aromatic rings. wikipedia.org Microwave-assisted Pictet-Spengler reactions have also been shown to be effective, often leading to higher yields in shorter reaction times. rsc.org
Interactive Data Table: Key Features of the Pictet-Spengler Reaction
| Feature | Description | Relevance to 6-Fluoro-THIQ Synthesis |
|---|---|---|
| Reactants | A β-arylethylamine and a carbonyl compound (aldehyde or ketone). name-reaction.com | 2-(3-fluorophenyl)ethan-1-amine and formaldehyde would be the precursors for the 6-fluoro-THIQ core. |
| Catalyst | Protic or Lewis acids (e.g., HCl, TFA, BF₃·OEt₂). rsc.orgthermofisher.com | Strong acids are necessary to promote cyclization onto the deactivated fluoro-substituted ring. wikipedia.org |
| Key Intermediate | An electrophilic iminium ion. wikipedia.org | The formation of this intermediate is the crucial step preceding the ring-closing reaction. |
| Advantages | Direct, high atom economy, often proceeds in a single step. | A straightforward approach to the core structure. |
| Limitations | Requires harsher conditions for electron-poor aromatic rings. wikipedia.org | The fluorine substituent necessitates elevated temperatures and strong acid catalysis. |
Multicomponent Reactions (MCRs) for Tetrahydroisoquinoline Synthesis
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. rsc.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been developed for the synthesis of highly substituted tetrahydroisoquinoline derivatives. For instance, a reaction involving aromatic aldehydes, N-methyl piperidin-4-one, and malononitrile can produce complex 2-methyl-1,2,3,4-tetrahydroisoquinoline structures in high yields. rsc.org While a specific MCR for this compound is not prominently reported, the versatility of MCRs suggests that a suitable combination of a fluorine-containing starting material could be employed in such a synthetic strategy.
Directed Ortho-Lithiation Approaches to Fluoro-Substituted Isoquinolines
Directed ortho-lithiation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org The method relies on a directing metalating group (DMG) containing a heteroatom that coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org This generates a stabilized aryllithium intermediate that can react with various electrophiles to introduce a wide range of substituents with high regioselectivity. semanticscholar.org
This approach is particularly useful for the synthesis of substituted isoquinolines that are not easily accessible through classical electrophilic substitution. For example, a simple and effective synthesis of 8-fluoro-3,4-dihydroisoquinoline has been developed based on a directed ortho-lithiation reaction. mdpi.com This key intermediate can then be reduced and alkylated to furnish various 1,2,3,4-tetrahydroisoquinoline derivatives. mdpi.com Although this example pertains to the 8-fluoro isomer, the underlying principle is directly applicable to the synthesis of precursors for 6-fluoro-tetrahydroisoquinolines, provided a suitable directing group is positioned on the aromatic ring to guide the lithiation to the desired carbon atom.
Reductive Cyclization and Alkylation Reactions
A prominent two-step method for constructing the tetrahydroisoquinoline core is the Bischler-Napieralski reaction followed by reduction. organic-chemistry.org The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction is an intramolecular electrophilic aromatic substitution. jk-sci.com The presence of electron-donating groups on the aromatic ring facilitates the reaction, while electron-withdrawing groups, like fluorine, make the cyclization more challenging, often requiring stronger reagents or higher temperatures. jk-sci.comnrochemistry.com
The resulting 3,4-dihydroisoquinoline contains an imine functionality which can be readily reduced to the corresponding tetrahydroisoquinoline using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation. mdpi.com
Once the 6-fluoro-1,2,3,4-tetrahydroisoquinoline core is formed, the final N-methylation step can be achieved through various standard procedures. Reductive amination using formaldehyde and a reducing agent such as sodium triacetoxyborohydride or formic acid (in the Eschweiler-Clarke reaction) is a common method. Alternatively, direct alkylation with a methylating agent like methyl iodide in the presence of a base can be employed. A reported synthesis for the analogous 8-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves the methylation of the dihydroisoquinolinium intermediate with methyl iodide, followed by reduction with sodium borohydride to yield the final product. mdpi.com
Specific Synthesis of this compound
Preparation Routes from Identified Precursors
The synthesis of this compound logically begins with a precursor that contains the required 3-fluorophenyl ethylamine backbone. A plausible and efficient route would involve the formation of the core heterocyclic ring followed by N-methylation.
Proposed Synthetic Route via Bischler-Napieralski Reaction:
A reliable pathway to the target compound utilizes the Bischler-Napieralski cyclization followed by reduction and N-alkylation.
Amide Formation: The synthesis would commence with the acylation of 2-(3-fluorophenyl)ethan-1-amine. To obtain the unsubstituted C1 position in the final product, formylation is required. This can be achieved by reacting the amine with ethyl formate to yield N-[2-(3-fluorophenyl)ethyl]formamide.
Cyclization: The resulting formamide undergoes intramolecular cyclodehydration in the presence of a condensing agent like phosphoryl chloride (POCl₃). This step forms the 6-fluoro-3,4-dihydroisoquinoline intermediate. Due to the deactivating effect of the fluorine atom, this electrophilic aromatic substitution may require elevated temperatures. jk-sci.com
Reduction and N-Methylation: The 6-fluoro-3,4-dihydroisoquinoline can be converted to the final product in two ways:
Path A (Reduction then Methylation): The dihydroisoquinoline intermediate is first reduced to 6-fluoro-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH₄). The resulting secondary amine is then methylated. A standard method for this is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid to install the N-methyl group.
Path B (Methylation then Reduction): This route mirrors the reported synthesis of the 8-fluoro isomer. mdpi.com The 6-fluoro-3,4-dihydroisoquinoline is first treated with methyl iodide to form the N-methyl-6-fluoro-3,4-dihydroisoquinolinium iodide salt. This quaternary iminium salt is then reduced with sodium borohydride to directly yield this compound. mdpi.com
Interactive Data Table: Comparison of Proposed Synthetic Paths
| Step | Path A: Reduction First | Path B: Methylation First | Notes |
|---|---|---|---|
| 1 | Formation of N-[2-(3-fluorophenyl)ethyl]formamide | Common starting point from 2-(3-fluorophenyl)ethan-1-amine. | |
| 2 | Bischler-Napieralski cyclization to 6-fluoro-3,4-dihydroisoquinoline | Requires dehydrating agent (e.g., POCl₃). jk-sci.com | |
| 3 | Reduction with NaBH₄ to 6-fluoro-1,2,3,4-tetrahydroisoquinoline | N-Methylation with MeI to form the dihydroisoquinolinium salt | Path B follows a documented procedure for the 8-fluoro analog. mdpi.com |
| 4 | N-Methylation (e.g., Eschweiler-Clarke) to final product | Reduction of the salt with NaBH₄ to final product | Both paths lead to the desired target compound. |
In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature
A comprehensive review of available scientific literature indicates a significant scarcity of specific research focused on the chemical compound This compound . While extensive data exists for its constitutional isomer, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, the specific synthetic and chiral separation methodologies for the isoquinoline variant remain largely undocumented in accessible research. This lack of specific data prevents a detailed exposition on the precise topics requested.
However, by examining methodologies applied to structurally similar fluorinated tetrahydroisoquinolines and general principles of chiral chemistry, a theoretical framework for the synthesis and resolution of this compound can be outlined.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXGKEKGGSRYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 6 Fluoro 2 Methyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs
General Principles of SAR in Tetrahydroisoquinoline Chemistry
The electronic properties of substituents on the aromatic ring play a vital role. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the interaction of the molecule with its biological target. nuph.edu.uaresearchgate.net For instance, the presence and position of hydroxyl or methoxy (B1213986) groups on the benzene (B151609) ring are common features in many active THIQ alkaloids and are known to be important for receptor binding. nih.gov
Substitution at the N-2 position is another key determinant of activity. The nature of the substituent, ranging from small alkyl groups to larger aryl or heterocyclic moieties, can influence potency, selectivity, and pharmacokinetic properties. nih.govrsc.org Similarly, the substituent at the C-1 position is crucial, as it often introduces a chiral center, leading to stereospecific interactions with biological targets. researchgate.net The general pharmacophore of THIQ derivatives often involves a specific spatial arrangement of aromatic, hydrophobic, and hydrogen-bonding features, dictated by the substitutions on the core scaffold.
Positional and Electronic Effects of Fluoro Substitution on Biological Activity
The introduction of a fluorine atom onto the THIQ scaffold has profound effects on its biological properties due to fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds. These properties can influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. rsc.org
In SAR studies of various THIQ analogs, the specific placement of fluorine has been shown to be a determining factor for activity. For example, in one series of compounds, a fluoro group was an exception to the general preference for electron-donating groups at the para-position of a phenyl substituent, highlighting its unique electronic influence. rsc.org In the development of antitubercular agents, 5-fluoro-substituted THIQs were specifically synthesized, underscoring the importance of positional isomerism for targeted activity. nih.gov The strategic placement of fluorine can therefore be used to fine-tune the electronic properties of the molecule to optimize its interaction with a specific biological target.
Steric and Electronic Contributions of the Methyl Group on Potency and Selectivity
The methyl group at the N-2 position of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline provides both steric and electronic contributions that are crucial for determining the compound's potency and selectivity. The nitrogen atom in the THIQ ring is basic, and its degree of substitution affects its pKa value.
Electronically, the N-methyl group is a weak electron-donating group. This influences the basicity of the nitrogen atom, which in turn affects the compound's ionization state at physiological pH. The ability to form a cationic head is often essential for interacting with anionic residues in the binding sites of receptors and enzymes.
Sterically, the methyl group is relatively small, but its presence is significant when compared to an unsubstituted secondary amine (N-H). This modest bulk can help to orient the molecule correctly within a binding pocket, potentially increasing affinity and selectivity for the intended target over other receptors. SAR studies on various THIQ series often explore a range of N-substituents, from hydrogen to larger alkyl and benzyl (B1604629) groups. nih.govrsc.org The comparison of an N-methyl analog with other derivatives frequently reveals an optimal size for the N-substituent, where the methyl group provides a balance of steric bulk and basicity for potent activity. For instance, in a series of Rho kinase inhibitors, the substituent on the THIQ nitrogen was varied to optimize potency. nih.gov
Table 1: Effect of N-2 Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)
| Compound | N-2 Substituent | Target Affinity (Ki, nM) |
| 1 | -H | 150 |
| 2 | -CH₃ (Methyl) | 25 |
| 3 | -CH₂CH₃ (Ethyl) | 60 |
| 4 | -CH₂Ph (Benzyl) | 95 |
Note: This table is for illustrative purposes to demonstrate the concept.
Stereochemical Determinants of Biological Efficacy
Biological systems are inherently chiral, and as such, the stereochemistry of a drug molecule is a critical determinant of its efficacy. Tetrahydroisoquinolines often possess a chiral center at the C-1 position, and the absolute configuration at this center dictates the three-dimensional orientation of the C-1 substituent relative to the rest of the scaffold. researchgate.net
This spatial arrangement is crucial for precise molecular recognition at the binding sites of chiral macromolecules like receptors and enzymes. Enantiomers of a THIQ derivative can exhibit significantly different pharmacological activities, with one enantiomer (the eutomer) displaying high affinity and the other (the distomer) being significantly less active or even interacting with a different target. researchgate.net
For example, studies on THIQ-based CXCR4 antagonists have shown that specific diastereomers, such as the (S,S) conformation, are favored for potent activity, and the synthesis is often designed to produce a single, desired stereoisomer. nih.gov Similarly, the agonist activity of trimetoquinol (B1172547) analogs at β-adrenoceptors was found to be highly stereoselective, with different diastereomers possessing different potencies. nih.gov Therefore, controlling the stereochemistry is a fundamental strategy in the design of effective THIQ-based therapeutic agents.
Strategies for Enhancing Selectivity and Potency through SAR Iterations
The process of lead optimization involves iterative cycles of design, synthesis, and testing to improve the properties of a lead compound. danaher.comyoutube.com For tetrahydroisoquinoline derivatives, several strategies are employed to enhance potency and selectivity.
One common approach is the systematic modification of substituents on the aromatic ring. This involves exploring a range of electron-donating and electron-withdrawing groups at various positions (C-5, C-6, C-7, C-8) to map out the electronic and steric requirements of the target's binding site. acs.orgnih.gov
Another key strategy involves modifying the substituent at the N-2 position. By varying the size, lipophilicity, and hydrogen-bonding capacity of this group, researchers can optimize interactions with the target and fine-tune the compound's pharmacokinetic profile. Bioisosteric replacement is also a powerful tool, where a functional group is replaced by another group with similar physical or chemical properties to improve potency or reduce off-target effects. acs.orgnih.gov
A comprehensive SAR study on THIQ derivatives aimed at enhancing lysosome biogenesis for Alzheimer's disease involved the synthesis and evaluation of 47 new analogs, which led to the identification of compounds with significantly improved activity and brain penetration. nih.gov These iterative modifications, guided by biological data, are essential for transforming a promising hit into a viable drug candidate. acs.orgnih.gov
Computational Approaches to SAR
3D-Quantitative Structure-Activity Relationship (QSAR) Modeling
3D-Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the three-dimensional properties of a set of molecules and their biological activities. nih.govmdpi.com For tetrahydroisoquinoline analogs, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. nih.govnih.gov
In a 3D-QSAR study, a series of structurally related THIQ compounds are first aligned based on a common scaffold. The CoMFA method then calculates the steric and electrostatic fields around each molecule, while CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov Statistical methods are used to generate a mathematical model that relates variations in these fields to changes in biological potency (e.g., IC₅₀ values).
The results of a 3D-QSAR analysis are often visualized as contour maps. nih.gov These maps highlight regions in space where specific properties are predicted to enhance or diminish biological activity. For example, a map might show that a bulky, electropositive group is favored in one region, while a smaller, electronegative group is preferred in another. Such models provide crucial insights into the pharmacophore and guide the rational design of new analogs with predicted high potency, as has been demonstrated in studies on tetrahydroquinoline inhibitors of targets like LSD1 and for potential antimalarial agents. nih.govnih.gov
Molecular Modeling for Target Interaction Analysis
Molecular modeling is an essential tool for elucidating the interactions between ligands, such as this compound and its analogs, and their biological targets. Techniques like molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to predict binding affinities, identify key interactions, and guide the design of more potent and selective compounds. scispace.commdpi.com
Docking studies have been instrumental in understanding how the tetrahydroisoquinoline (THIQ) scaffold orients itself within the binding pockets of various enzymes and receptors. For instance, computational studies on THIQ analogs have been used to explore their potential as inhibitors for targets such as HIV-1 Reverse Transcriptase (RT) and E. coli DNA gyrase B. scispace.comnih.gov In these studies, the molecule is placed into the 3D structure of the protein target, and its binding energy is calculated. This allows researchers to compare different analogs and predict their relative potencies. For example, docking studies of various THIQ analogs against the non-nucleoside inhibitor binding pocket of HIV-1 RT showed that specific substitutions could lead to highly potent compounds with favorable binding energies. scispace.com
Similarly, molecular docking of THIQ-dipeptide conjugates against E. coli DNA gyrase B revealed that specific analogs could achieve low binding energies, indicating strong binding affinity. nih.gov The analysis of these docked poses often highlights crucial interactions, such as hydrogen bonds and π-π stacking, which stabilize the ligand-protein complex. researchgate.net
In a different approach, computational combinatorial chemistry has been used to design vast libraries of THIQ-containing molecules to identify potential antagonists for the CD44 receptor, a target implicated in cancer. mdpi.com By analyzing crystal structures, researchers identified a pharmacophore model based on the THIQ substructure, which includes aromatic, hydrogen bond donor, and positively charged features, guiding the design of new potential inhibitors. mdpi.com
The table below summarizes findings from representative molecular docking studies on tetrahydroisoquinoline analogs, illustrating the types of targets investigated and the insights gained.
| Target Protein | Ligand Class | Key Findings & Interactions | Reference |
| HIV-1 Reverse Transcriptase (NNRTI Pocket) | Tetrahydroisoquinoline Analogs | Docking energies identified potent analogs; analysis revealed a shared binding mode with known inhibitors. | scispace.com |
| E. coli DNA Gyrase B | Tetrahydroisoquinoline-Dipeptide Conjugates | Identified compounds with high binding affinity (low energy scores); highlighted interaction networks with active site amino acids. | nih.gov |
| CD44 Hyaluronan-Binding Domain (CD44HAbd) | Tetrahydroisoquinoline-Containing Compounds | Characterized a binding subdomain adjacent to essential residues; identified key pharmacophoric features for antagonist design. | mdpi.com |
| Lysine-Specific Demethylase 1 (LSD1) | Tetrahydroquinoline Derivatives | 3D-QSAR models guided the design of new inhibitors; simulations showed that introduced amino groups enhanced hydrogen bonding with residues like Asp555 and Phe538. | mdpi.com |
These modeling studies provide a rational basis for the observed SAR, explaining how structural modifications, such as the introduction of a fluorine atom at the 6-position or a methyl group at the 2-position, can influence target binding by altering the molecule's electronic properties and steric profile.
Quantum-Chemical Investigations of Reaction Mechanisms and Conformations
Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like this compound. These calculations provide deep insights into the molecule's conformational preferences and the energetic pathways of its chemical reactions.
Conformational analysis of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold shows that the molecule is not planar and exists as a mixture of different conformers. researchgate.net DFT calculations have identified two primary low-energy conformers: twisted structures with the N-H group in either an axial or an equatorial position. researchgate.net The energy difference between these conformers is very small, typically calculated to be around 60 ± 30 cm⁻¹. researchgate.net The tetrahydropyridine (B1245486) ring in related structures is often found to adopt a half-chair conformation. researchgate.netresearchgate.net Understanding these conformational preferences is crucial, as the specific 3D shape adopted by the molecule can significantly impact its ability to bind to a biological target.
The table below details the key findings from conformational analyses of the parent tetrahydroisoquinoline molecule.
| Computational Method | Basis Set | Key Conformers Identified | Relative Energy Difference | Reference |
| DFT (B3LYP, M06-2X, etc.) & Ab-initio (MP2, CCSD) | 6-311G++ (2d, 3p), aug-cc-pVDZ | Twisted-Axial (TA) N-H | ~60 ± 30 cm⁻¹ | researchgate.net |
| Twisted-Equatorial (TE) N-H | researchgate.net |
Beyond conformational analysis, quantum-chemical calculations are used to explore reaction mechanisms. For the tetrahydroisoquinoline series, this includes investigating intramolecular Diels-Alder reactions, 1,3-dipolar cycloadditions, and 2,3-sigmatropic rearrangements. bath.ac.uk These computational studies help to understand the feasibility of synthetic routes and the stereochemical outcomes of reactions by calculating the energies of reactants, transition states, and products. This knowledge is vital for the efficient synthesis of specific analogs of this compound for further biological evaluation.
Mechanistic and Preclinical Pharmacological Investigations
General Biological Activities of Tetrahydroisoquinoline Derivatives as a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus is a core structure found in numerous natural alkaloids and synthetic compounds, granting it a "privileged scaffold" status in medicinal chemistry. nih.govnih.gov This framework has been extensively explored, revealing a wide spectrum of pharmacological activities that make it a cornerstone for drug design and development against various diseases. nih.govsci-hub.se
Tetrahydroisoquinoline derivatives have shown significant promise in the field of neuropharmacology, particularly in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.govacs.orgresearchgate.net Hybrid compounds that incorporate a THIQ moiety have demonstrated notable neuroprotective and anti-Alzheimer properties. acs.org The mechanism of action often involves the inhibition of key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in the pathology of Alzheimer's disease. acs.org
Certain THIQ derivatives, like salsolidine (B1215851), exhibit neuroprotective effects which are attributed to their antioxidant and anti-inflammatory properties. nih.gov Research has also explored the dual nature of some THIQ compounds, which can be either neuroprotective or neurotoxic depending on their specific substitutions. nih.govresearchgate.net For instance, while some derivatives can induce parkinsonism-like symptoms in animal models, others, such as 1-methyl-THIQ, have been shown to prevent the neurotoxic effects of substances like MPTP. researchgate.net Furthermore, the THIQ alkaloid dauricine (B190908) has demonstrated neuroprotective effects by reducing the accumulation of amyloid-β plaques and suppressing inflammatory responses in microglia. rsc.org
Naturally occurring THIQ alkaloids like salsolidine also possess inherent antioxidant and anti-inflammatory capabilities. nih.gov The anti-inflammatory effects of isoquinoline (B145761) alkaloids, including THIQ derivatives, are well-documented, making them attractive candidates for developing novel therapeutic agents for inflammatory conditions. nih.gov
The versatile THIQ scaffold has been a source of potent antimicrobial and antiviral agents. nih.govresearchgate.netnih.gov Synthetic and natural THIQ compounds have demonstrated a broad spectrum of activity against various pathogens.
Antibacterial: THIQ derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. rsc.org For example, 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline has been reported to exhibit strong antibacterial effects. nih.gov
Antiviral (Anti-HIV): The THIQ nucleus is a key component in the development of agents targeting viral infections, including HIV. researchgate.net Certain THIQ derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. rsc.org One derivative containing the THIQ scaffold exhibited potent anti-HIV activity with an IC50 value of 4.10 μM. rsc.org
Antiprotozoal (Anti-trypanosomal): THIQ derivatives have also been investigated for their efficacy against protozoan parasites. researchgate.net Naphthylisoquinoline alkaloids, which contain the THIQ core, have shown inhibitory activities against Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Additionally, research has explored THIQ analogs as potential agents against Leishmania donovani and Leishmania infantum, the causative agents of leishmaniasis. rsc.org
The tetrahydroisoquinoline ring is a vital scaffold for the design of anticancer drugs, with several THIQ-based natural products and synthetic molecules showing significant antitumor properties. nih.govsci-hub.seresearchgate.netnih.gov These compounds exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cancer cell proliferation, and suppression of tumor growth. acs.orgbohrium.com
THIQ derivatives have shown cytotoxicity against a range of cancer cell lines, including melanoma, breast, ovarian, and prostate cancer. nih.gov The well-known antitumor antibiotic, trabectedin, is a tetrahydroisoquinoline alkaloid that has demonstrated potent in vitro and in vivo antitumor activity. nih.gov The anticancer activity of the THIQ scaffold is often achieved by inhibiting crucial molecular targets like epigenetic enzymes, anti-apoptotic proteins, and various receptors involved in cancer progression. sci-hub.se For instance, certain derivatives have shown potent inhibition of KRas, a key oncogene in many cancers, particularly colon cancer. nih.gov
Specific Mechanistic Studies on 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline and its Derivatives
While the broader tetrahydroisoquinoline class is well-studied, specific mechanistic data for this compound is limited in publicly available research. The following section addresses the target receptors specified, contextualized by the activities of the general THIQ scaffold.
Direct receptor binding studies detailing the engagement of this compound with TGR5, Kappa Opioid Receptors, or Estrogen Receptors are not extensively reported in the scientific literature. However, the parent tetrahydroisoquinoline scaffold and its derivatives have been investigated for their interactions with several of these receptor families, suggesting potential avenues for the activity of the fluorinated analogue.
TGR5: The Takeda G protein-coupled receptor 5 (TGR5) is a target for metabolic diseases. In one study exploring TGR5 agonists, a synthesized tetrahydroisoquinoline derivative showed no agonistic activity, suggesting that this specific scaffold may not be advantageous for activating this receptor. nih.gov
Kappa Opioid Receptors (KOR): The THIQ framework is a key component in molecules designed to target opioid receptors. Different derivatives have been developed that act as potent and highly selective KOR antagonists. nih.gov Conversely, modifications to the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold have led to the development of potent KOR agonists. nih.gov This indicates that the THIQ core can be effectively tailored to modulate the kappa opioid system.
Estrogen Receptors (ER): The THIQ scaffold has been successfully utilized to develop potent and selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). acs.orgresearchgate.net These compounds are crucial in hormonal therapies for breast cancer. Derivatives have shown high binding affinity for the estrogen receptor alpha (ERα) subtype and can act as antagonists in breast cancer cell lines. nih.govsci-hub.se
Other CNS Receptors: The versatility of the THIQ scaffold extends to other central nervous system (CNS) targets. N-alkylated tetrahydroisoquinolines are recognized as key ligands for various CNS receptors, including dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT7) receptor subtypes. nih.gov Additionally, substituted THIQs have been designed as selective antagonists for the orexin (B13118510) 1 (OX₁) receptor, which is implicated in reward processes and addiction. nih.gov
Enzyme Inhibition Profiles and Modulation of Enzymatic Activity
Detailed studies specifically defining the enzyme inhibition profile of this compound are not extensively documented in publicly available research. While the broader class of tetrahydroisoquinolines has been investigated for various biological activities, specific data on the direct enzymatic modulation by this particular fluorinated compound remains limited. Research into structurally similar compounds suggests potential interactions with major enzyme systems, but direct evidence establishing IC50 values or specific mechanisms of enzyme inhibition for this compound is not available in the reviewed scientific literature.
Elucidation of Molecular Pathways Involved in Biological Effects
The molecular pathways through which this compound exerts its biological effects are an area of ongoing investigation. Clues to its mechanism of action come from studies on closely related derivatives and its observed effects in cellular models.
One potential area of interaction is with dopaminergic pathways. A patent for structurally similar compounds, namely 1-[1-(phenyl)cycloalkyl]-substituted 7-hydroxy-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline derivatives, has demonstrated their ability to interact with dopamine receptors. nih.gov These assays determined the capacity of these analogs to inhibit the binding of tritiated ligands to both D1 and D2 dopamine receptors in vitro, suggesting that compounds within this structural class may act as modulators of the dopaminergic system. nih.gov
Furthermore, the demonstrated in vitro activity of this compound against leukemia cell lines suggests its involvement in molecular pathways critical to cell proliferation and survival. chemimpex.com While the precise targets within these pathways have not been explicitly identified, the cytotoxic effects imply interference with processes such as cell cycle progression or the induction of apoptosis.
In Vitro Pharmacological Models for Activity Assessment
The biological activity of this compound has been assessed using specific in vitro models. A key study in this area was documented in a dissertation from the University of Oldenburg, which explored its effects on cancer cells. chemimpex.comuni-oldenburg.de In this research, the compound was tested for its cytotoxic activity against murine L1210 leukemia cell lines. chemimpex.com
Additionally, in vitro models have been crucial for evaluating the mechanism of action for closely related analogs. For instance, radioligand binding assays using rat striatal tissue homogenates were employed to determine the affinity of derivatives for dopamine D1 and D2 receptors. nih.gov These assays are fundamental in neuroscience pharmacology for screening compounds that may have therapeutic potential in disorders involving the dopamine system.
| Model Type | Model System | Assessed Activity | Compound Tested |
|---|---|---|---|
| Cell-Based Assay | Murine L1210 Leukemia Cells | Antitumor / Cytotoxic Effects | This compound |
| Receptor Binding Assay | Rat Striatal Tissue Homogenates | Dopamine D1 and D2 Receptor Affinity | Structural Derivatives |
Preclinical In Vivo Models for Efficacy and Mechanistic Insight
Consistent with the absence of in vivo studies, there is no available information on the assessment of target modulation or pathway perturbation by this compound in whole organisms. Such studies would be a necessary subsequent step to validate the in vitro findings and to understand how the compound interacts with biological systems in a more complex physiological context.
Advanced Research Perspectives and Future Directions
Integration of Advanced Synthetic Chemistry and High-Throughput Biological Screening
The convergence of modern synthetic methodologies with high-throughput screening (HTS) has revolutionized the early stages of drug discovery, enabling the rapid evaluation of vast numbers of compounds to identify promising "hits". bmglabtech.comewadirect.com For derivatives of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, this integration is crucial for efficiently exploring the chemical space around the core THIQ scaffold.
Advanced synthetic techniques, such as multicomponent reactions (MCRs), facilitate the creation of large, structurally diverse libraries of THIQ analogs from simple starting materials in a single step. rsc.org These libraries, which can systematically vary substituents at multiple positions on the tetrahydroisoquinoline ring, are then subjected to HTS. HTS utilizes automated robotics and sensitive detection methods to test these compounds against specific biological targets, such as enzymes or cellular pathways, in a miniaturized format (e.g., 384- or 1536-well plates). bmglabtech.comewadirect.com This process allows for the swift identification of compounds that modulate the target in a desired manner. bmglabtech.com
A typical workflow combines chemical synthesis with a screening cascade to refine initial hits.
Table 1: Illustrative High-Throughput Screening Cascade for THIQ Analogs
| Stage | Description | Purpose |
|---|---|---|
| Primary Screen | A large, diverse library of THIQ analogs is tested at a single concentration against the target of interest. | To identify initial "hit" compounds with any level of activity. |
| Dose-Response Confirmation | Initial hits are re-tested across a range of concentrations. | To confirm activity and determine potency (e.g., IC50 or EC50 values). |
| Secondary/Orthogonal Assays | Confirmed hits are evaluated in different, complementary biological assays. | To eliminate false positives and verify the mechanism of action. |
| Selectivity Profiling | Hits are screened against a panel of related off-target proteins or cell lines. | To assess the compound's specificity and potential for side effects. |
| Lead Optimization | Promising hits undergo further chemical modification to improve potency, selectivity, and drug-like properties. | To develop a preclinical candidate with an optimal therapeutic profile. |
This integrated approach accelerates the discovery timeline by efficiently narrowing down a large collection of molecules to a small number of optimized lead compounds for further development. nih.govscienceintheclassroom.org
Application of Advanced Computational Chemistry and Artificial Intelligence in Drug Design
Computational chemistry and artificial intelligence (AI) are transforming drug design from a trial-and-error process to a more predictive and efficient endeavor. youtube.comjddhs.com These tools are particularly valuable for optimizing scaffolds like this compound. By simulating molecular interactions and learning from vast datasets, researchers can prioritize the synthesis of compounds with a higher probability of success. youtube.comresearchgate.net
Key computational techniques employed include:
Molecular Docking: This method predicts how a molecule, such as a THIQ derivative, will bind to the three-dimensional structure of a protein target. researchgate.net It helps in visualizing key interactions and guiding the design of analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For THIQ analogs, a 3D-QSAR model can identify which structural regions (e.g., steric or electrostatic fields) are critical for potency, providing a roadmap for further modifications. mdpi.com
Machine Learning (ML) and Deep Learning: AI algorithms can be trained on large datasets of chemical structures and their associated biological and physicochemical properties. sciencelink.netmdpi.com These models can predict a new molecule's activity, toxicity, solubility, and other critical attributes before it is ever synthesized. youtube.com This predictive power helps researchers "fail faster" in the virtual space, conserving time and resources. sciencelink.netchemrxiv.org
Table 2: Computational and AI Tools in THIQ Drug Design
| Tool/Technique | Application for THIQ Analogs | Outcome |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity of THIQ derivatives to a target protein (e.g., kinase, protease). | Prioritize compounds for synthesis; guide structural modifications to enhance binding. |
| 3D-QSAR | Analyze a series of THIQ analogs to identify key structural features required for biological activity. | Generate predictive models to guide the design of more potent inhibitors. mdpi.com |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic movement and stability of a THIQ analog within the target's binding pocket over time. | Assess the stability of the protein-ligand complex and confirm binding hypotheses. |
| Machine Learning Models | Predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity of novel THIQ designs. | Select candidates with favorable drug-like properties for further development. mdpi.com |
The synergy between AI and computational chemistry allows for a more intelligent, personalized, and ultimately successful approach to designing next-generation drugs based on the this compound scaffold. youtube.com
Development of Novel Tetrahydroisoquinoline Scaffolds with Enhanced Properties
While this compound serves as a promising starting point, a key area of research involves the strategic modification of the core THIQ scaffold to enhance therapeutic properties. nih.gov This involves detailed structure-activity relationship (SAR) studies to understand how changes to the molecule's structure affect its biological activity, selectivity, and pharmacokinetic profile. rsc.org
Research has shown that the THIQ scaffold is highly amenable to chemical modification, making it ideal for SAR exploration. tandfonline.comnih.gov For instance, studies on different THIQ series have revealed that:
Substitutions on the Aromatic Ring: The position and nature of substituents on the benzene (B151609) ring of the THIQ core are critical. The fluorine at the 6-position, as in the title compound, is a bioisosteric replacement for a hydrogen atom that can improve metabolic stability and binding interactions. mdpi.com Further modifications can be explored to optimize activity.
Modifications at the 1-Position: Introducing various aryl groups at the 1-position has led to THIQ analogs with potent antimalarial activity. rsc.org
N-Substituents: The substituent on the nitrogen atom (the 2-position) significantly influences the molecule's properties. The methyl group in this compound can be replaced with other alkyl or aryl groups to modulate potency and selectivity.
Table 3: Key Structure-Activity Relationship Insights for the THIQ Scaffold
| Position of Modification | Type of Substituent | Impact on Properties | Therapeutic Target Example |
|---|---|---|---|
| Aromatic Ring (e.g., C5, C6, C7, C8) | Halogens (e.g., F, Cl), Methoxy (B1213986), Alkyl groups | Modulates lipophilicity, metabolic stability, and target binding. | Mycobacterium tuberculosis ATP synthase nih.gov |
| C1-Position | Aryl groups, Heterocycles | Often critical for potency and can dictate the mechanism of action. | Plasmepsin II (Antimalarial) rsc.org |
| N2-Position | Alkyl chains, Benzyl (B1604629) groups, Piperazine moieties | Influences solubility, cell permeability, and target engagement. | KRas (Anticancer) nih.gov |
| C4-Position | Hydroxyl groups, Phenyl groups | Can introduce new hydrogen bonding interactions or steric bulk. | Trypanosoma brucei (Anti-trypanosomal) rsc.org |
By systematically applying these modifications, medicinal chemists can fine-tune the THIQ scaffold to create novel derivatives with superior efficacy, reduced off-target effects, and improved drug-like characteristics. nih.govnih.gov
Emerging Therapeutic Areas for this compound Derivatives
The versatility of the THIQ scaffold has led to its exploration across a wide spectrum of diseases, with new applications continually emerging. rsc.orgrsc.org While initially recognized for their role in neurodegenerative disorders and as anticancer agents, derivatives of scaffolds like this compound are now being investigated for a diverse range of therapeutic indications. rsc.orgtandfonline.com
Recent research has highlighted the potential of THIQ analogs in several novel areas:
Infectious Diseases: THIQ derivatives have demonstrated promising activity against various pathogens. This includes potent antibacterial effects against Mycobacterium tuberculosis, antiviral activity against HIV-1 and influenza, and antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum (the malaria parasite). rsc.org More recently, novel THIQ-based compounds were found to effectively inhibit SARS-CoV-2 replication in vitro. nih.gov
Neurodegenerative Diseases: Beyond traditional targets, new strategies are emerging for diseases like Alzheimer's. One study identified a THIQ-based compound that enhances lysosome biogenesis, promoting the clearance of Aβ aggregates, a hallmark of the disease. nih.gov Subsequent optimization of this scaffold led to preclinical candidates with high brain penetration and the ability to ameliorate cognitive impairment in animal models. nih.gov
Metabolic Disorders: The GPR120 receptor is a target for treating conditions like diabetes and obesity. google.com Tetrahydroisoquinoline derivatives have been investigated as GPR120 agonists, which can help suppress lipolysis, improve insulin (B600854) resistance, and lower blood lipid levels. google.com
Table 4: Emerging and Investigated Therapeutic Applications for the THIQ Scaffold
| Therapeutic Area | Biological Target / Mechanism | Finding |
|---|---|---|
| Anti-Alzheimer's | Enhancement of lysosome biogenesis via TFEB activation | THIQ derivatives were shown to enhance the clearance of Aβ aggregates and improve cognition in mouse models. nih.gov |
| Antiviral (SARS-CoV-2) | Inhibition of viral replication | Novel THIQ heterocyclic compounds effectively suppressed authentic SARS-CoV-2 replication in human lung cells. nih.gov |
| Antitrypanosomal | Inhibition of Trypanosoma brucei rhodesiense | Analogs containing biphenyl (B1667301) methyl substitutions exhibited potent activity. rsc.org |
| Anti-Influenza | Inhibition of PAN endonuclease | THIQ analogs were developed as potential anti-influenza agents by targeting a highly conserved viral enzyme. rsc.org |
| Metabolic Disease | GPR120 Agonism | THIQ compounds are explored as agents to treat diabetes and hyperlipidemia by modulating this receptor. google.com |
The continued exploration of THIQ libraries against new biological targets is expected to further broaden the therapeutic applicability of this privileged scaffold. rsc.org
Addressing Challenges in Selectivity and Specificity of THIQ Analogs
A significant challenge in the development of drugs based on the tetrahydroisoquinoline scaffold is achieving high selectivity and specificity for the intended biological target. tandfonline.comnih.gov Many THIQ analogs interact with multiple proteins or receptors, which can lead to off-target effects and diminish their therapeutic window. Addressing this issue is a critical focus of modern medicinal chemistry efforts.
The lack of selectivity can arise from the scaffold's ability to fit into binding sites of various proteins that share structural similarities. Therefore, enhancing specificity requires precise molecular design to introduce features that are uniquely recognized by the desired target while being disfavored by off-targets.
Strategies to improve the selectivity and specificity of THIQ analogs include:
Structure-Based Drug Design: Utilizing high-resolution crystal structures of the target protein, chemists can design modifications to the THIQ scaffold that maximize interactions with unique features of the target's binding site. This allows for the introduction of substituents that form specific hydrogen bonds or van der Waals contacts that are not possible with off-target proteins.
Computational Modeling: As discussed previously, molecular modeling and QSAR studies can help identify the structural drivers of both on-target potency and off-target activity. tandfonline.com By building predictive models for both, researchers can virtually screen new designs and prioritize those predicted to have the highest selectivity ratio.
Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind weakly but efficiently to the target. These fragments can then be grown or linked together on the THIQ scaffold to create a larger, more potent, and highly specific molecule that occupies the binding site more precisely.
Molecular Hybridization: This strategy involves combining the THIQ core with another known pharmacophore that is specific for the target of interest. rsc.org This can create a hybrid molecule that leverages the binding properties of both scaffolds to achieve enhanced potency and selectivity.
By employing these advanced design strategies, researchers can overcome the inherent challenges of selectivity and develop highly specific THIQ-based therapeutics, including derivatives of this compound, with improved safety and efficacy profiles.
Q & A
Q. What are the established synthetic routes for 6-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline?
Synthesis typically involves fluorination of a pre-functionalized tetrahydroquinoline precursor. A common method uses fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide under inert conditions to minimize side reactions . Alternative routes include reductive amination or cyclization strategies, with yields optimized by controlling temperature (e.g., reflux in ethanol) and catalyst selection (e.g., Pd/C for hydrogenation) . For example, LiAlH4 reduction in THF followed by hydrogenation with Pd/C achieves intermediates with ~60% yield .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : To confirm fluorine positioning and methyl group integration.
- HPLC/MS : For purity assessment and molecular weight verification (MW: 151.18 g/mol) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core .
- Chiral Chromatography : Essential for enantiomeric purity analysis, particularly when synthesizing (S)-isomers .
Q. How do structural features influence its role as a pharmaceutical intermediate?
The fluorine atom at position 6 enhances electronegativity and bioavailability, while the tetrahydro structure increases conformational flexibility for target binding. Comparative studies show that replacing fluorine with chlorine reduces antimicrobial efficacy, highlighting halogen-specific interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often arise from structural analogs or variable enantiomeric purity. For example, (S)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits higher antimicrobial activity than its racemic counterpart, underscoring the need for chiral resolution . Methodological discrepancies (e.g., assay conditions, cell lines) should be cross-validated using standardized protocols.
Q. What strategies optimize enantiomeric purity during synthesis?
Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., BINAP-metal complexes) can achieve >90% enantiomeric excess . Alternatively, kinetic resolution via enzymatic methods or chiral stationary-phase chromatography isolates desired enantiomers post-synthesis .
Q. How do halogen substitutions at position 6 affect target binding?
A comparative analysis of halogenated derivatives reveals:
| Compound | Halogen | IC50 (Antimicrobial) | LogP |
|---|---|---|---|
| 6-Fluoro-2-methyl-THIQ | F | 0.8 μM | 2.1 |
| 6-Chloro-2-methyl-THIQ | Cl | 2.5 μM | 2.9 |
| 6-Bromo-2-methyl-THIQ | Br | 5.3 μM | 3.4 |
Fluorine’s smaller atomic radius and higher electronegativity improve target affinity and membrane permeability .
Q. What challenges arise in scaling synthesis while maintaining stereochemical integrity?
Hydrogenation steps (e.g., Pd/C-mediated) risk racemization under high-pressure conditions. Mitigation strategies include:
Q. How can computational methods guide derivative design?
Docking studies (e.g., with bacterial DNA gyrase) predict binding modes of fluorinated analogs. QSAR models correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity, enabling rational design of derivatives with reduced off-target effects .
Data Contradiction Analysis Example
Issue : Conflicting reports on cytotoxicity in mammalian cells.
Resolution :
- Compare cell lines used (e.g., HEK293 vs. HepG2).
- Assess purity via HPLC; impurities like 6-Chloro analogs may skew results.
- Validate via orthogonal assays (e.g., ATP quantification vs. apoptosis markers) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
